ethyl (5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate
CAS No.:
Cat. No.: VC15603198
Molecular Formula: C28H24FNO4S
Molecular Weight: 489.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H24FNO4S |
|---|---|
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | ethyl (5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C28H24FNO4S/c1-3-33-28(32)25-26(31)24(35-27(25)30-22-13-11-18(2)12-14-22)16-20-8-4-5-10-23(20)34-17-19-7-6-9-21(29)15-19/h4-16,31H,3,17H2,1-2H3/b24-16-,30-27? |
| Standard InChI Key | XTSLNDJVONLZRJ-XHKDLHGUSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2OCC3=CC(=CC=C3)F)/SC1=NC4=CC=C(C=C4)C)O |
| Canonical SMILES | CCOC(=O)C1=C(C(=CC2=CC=CC=C2OCC3=CC(=CC=C3)F)SC1=NC4=CC=C(C=C4)C)O |
Introduction
Ethyl (5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a carboxylate group, and a methoxy-substituted phenyl moiety. This compound is part of a broader class of thiophene derivatives that have garnered interest in medicinal chemistry due to their potential biological activities.
Synthesis and Chemical Reactivity
The synthesis of ethyl (5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate typically involves multi-step synthetic routes. Common methods may include reactions typical for thiophene derivatives and esters, such as condensation reactions and nucleophilic substitutions.
Biological Activities and Potential Applications
Thiophene derivatives, including ethyl (5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate, have been studied for various biological activities. These compounds often exhibit potential in medicinal chemistry, particularly in areas such as:
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Antimicrobial Properties: Some thiophene derivatives are known for their antimicrobial effects.
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Anti-inflammatory Activity: Certain compounds with similar structures have shown potent anti-inflammatory activity.
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Cancer Research: Preliminary studies indicate that these compounds may act on pathways related to cell proliferation and apoptosis, potentially influencing cancer cell lines.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl (5Z)-5-[[2-[(4-Fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate | C28H24FNO4S | Similar structure with a 4-fluorophenyl group instead of 3-fluorophenyl |
| 5-Fluoro-3-(phenoxymethyl)thiophene | C10H9FO2S | Contains a phenoxymethyl group; exhibits anti-inflammatory activity |
| Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | C27H24N4O5 | Features an oxadiazole ring and benzimidazole core |
Research Findings and Future Directions
Ethyl (5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate stands out due to its specific combination of substituents that may confer unique biological activities not observed in other similar compounds. Its complex structure allows for diverse interactions within biological systems, making it a valuable candidate for further research and development in medicinal chemistry.
Given the limited availability of specific research findings from diverse sources, further studies are needed to fully explore the potential applications and biological activities of this compound. Interaction studies involving this compound typically focus on understanding its mechanism of action and potential therapeutic uses.
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